molecular formula C22H27N5O B6454820 2-tert-butyl-N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549017-55-0

2-tert-butyl-N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6454820
CAS No.: 2549017-55-0
M. Wt: 377.5 g/mol
InChI Key: SARGGQYPEIDNNI-UHFFFAOYSA-N
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Description

The compound “2-tert-butyl-N-(2-ethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide” is a complex organic molecule. It contains several functional groups including a tert-butyl group, an ethyl group, a tetrahydroisoquinoline group, an imidazo[1,2-b]pyridazine group, and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tert-butyl group, for example, is a branched alkyl group that could add steric bulk . The tetrahydroisoquinoline and imidazo[1,2-b]pyridazine groups are both heterocyclic compounds, which could contribute to the compound’s reactivity and properties .

Safety and Hazards

Without specific data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Properties

IUPAC Name

2-tert-butyl-N-(2-ethyl-3,4-dihydro-1H-isoquinolin-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-5-26-12-11-16-15(13-26)7-6-8-17(16)23-21(28)18-9-10-20-24-19(22(2,3)4)14-27(20)25-18/h6-10,14H,5,11-13H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SARGGQYPEIDNNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)C=CC=C2NC(=O)C3=NN4C=C(N=C4C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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